Superior Regioselectivity in Amine Substitution: 2,4-Dichloro-5-methylpyrimidine vs. 2,4-Dichloropyrimidine
In reactions with N-substituted cyclic amines, 2,4-Dichloro-5-methylpyrimidine exclusively yields 2-amino-4-chloro-5-methylpyrimidines [1]. In contrast, 2,4-dichloropyrimidine (the compound lacking the 5-methyl group) yields a mixture of both 2-amino-4-chloropyrimidines and the isomeric 4-amino-2-chloropyrimidines under identical conditions [1]. This difference is attributed to the steric influence of the 5-methyl substituent.
| Evidence Dimension | Regioselectivity in Nucleophilic Aromatic Substitution |
|---|---|
| Target Compound Data | Exclusive formation of a single isomer (2-amino-4-chloro-5-methylpyrimidine) |
| Comparator Or Baseline | 2,4-dichloropyrimidine yields a mixture of isomeric products (2-amino-4-chloropyrimidine and 4-amino-2-chloropyrimidine) |
| Quantified Difference | Single product vs. isomeric mixture |
| Conditions | Reaction of N-substituted cyclic amines with the dichloropyrimidine substrates |
Why This Matters
For synthetic chemists, this predictable regioselectivity simplifies purification, reduces waste, and ensures the synthesis of the desired isomer, directly impacting cost, yield, and time-to-market.
- [1] Yoshida, K., & Taguchi, M. (1992). Reaction of N-substituted cyclic amines with 2,4-dichloroquinazoline, 2,4-dichloropyrimidine, and its 5-methyl derivative. Journal of the Chemical Society, Perkin Transactions 1. View Source
